molecular formula C13H14N2O2 B11878684 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile CAS No. 43052-77-3

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile

Cat. No.: B11878684
CAS No.: 43052-77-3
M. Wt: 230.26 g/mol
InChI Key: FIIFYAUIXKFDEZ-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a dihydroisoquinoline moiety, and an acetonitrile group

Preparation Methods

The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile typically involves the reaction of 6,7-dimethoxy-1-tetralone with malononitrile in the presence of a base to form the corresponding enaminonitrile. This intermediate is then subjected to cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include formaldehyde, acyl iso(thio)cyanates, and various bases and solvents. Major products formed from these reactions include fused heterocyclic compounds such as pyrimidoisoquinolines and thiouracyloisoquinolines .

Scientific Research Applications

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit P-glycoprotein by binding to its active site, thereby preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their efficacy . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug development.

Comparison with Similar Compounds

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile can be compared with other isoquinoline derivatives such as:

    Papaverine: A vasodilator used in the treatment of spasms.

    Quinapril: An antihypertensive agent.

    Debrisoquine: An antihypertensive drug.

What sets this compound apart is its unique combination of methoxy groups and the acetonitrile moiety, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

43052-77-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile

InChI

InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8H,3-4,6H2,1-2H3

InChI Key

FIIFYAUIXKFDEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC#N)OC

Origin of Product

United States

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